molecular formula C11H9ClN2O4S B14450076 5-(4-chlorophenyl)sulfonyl-N'-hydroxyfuran-2-carboximidamide CAS No. 75745-71-0

5-(4-chlorophenyl)sulfonyl-N'-hydroxyfuran-2-carboximidamide

Cat. No.: B14450076
CAS No.: 75745-71-0
M. Wt: 300.72 g/mol
InChI Key: DVEACIMSHPYFCH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of a furan ring.

    4-[(4-chlorophenyl)sulfonyl]-N’-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboximidamide: Contains a benzoxazine ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide lies in its combination of a chlorophenyl group, a sulfonyl group, and a furan ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research.

Properties

CAS No.

75745-71-0

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N'-hydroxyfuran-2-carboximidamide

InChI

InChI=1S/C11H9ClN2O4S/c12-7-1-3-8(4-2-7)19(16,17)10-6-5-9(18-10)11(13)14-15/h1-6,15H,(H2,13,14)

InChI Key

DVEACIMSHPYFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=NO)N)Cl

Origin of Product

United States

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